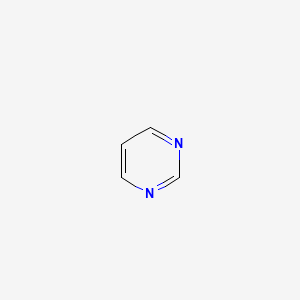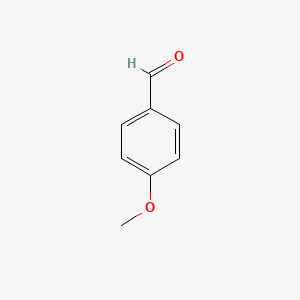![molecular formula C7H6BrN3S B7760851 6-bromo-5-methyl-1,4-dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B7760851.png)
6-bromo-5-methyl-1,4-dihydroimidazo[4,5-b]pyridine-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-5-methyl-1,4-dihydroimidazo[4,5-b]pyridine-2-thione is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 5th position, and a thione group at the 2nd position of the imidazo[4,5-b]pyridine ring system. Imidazopyridines are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-methyl-1,4-dihydroimidazo[4,5-b]pyridine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminopyridine derivatives with carbon disulfide and bromine in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes steps such as bromination, methylation, and cyclization under controlled conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6-bromo-5-methyl-1,4-dihydroimidazo[4,5-b]pyridine-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Sulfoxides and sulfones are the major products formed during oxidation.
Reduction Products: Thiol derivatives are formed upon reduction of the thione group.
科学的研究の応用
6-bromo-5-methyl-1,4-dihydroimidazo[4,5-b]pyridine-2-thione has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science:
作用機序
The mechanism of action of 6-bromo-5-methyl-1,4-dihydroimidazo[4,5-b]pyridine-2-thione involves its interaction with specific molecular targets. The bromine and thione groups play a crucial role in binding to the active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 6-bromo-5-methyl-1,3-dihydroimidazo[4,5-b]pyridine-2-thione
- Imidazo[1,2-a]pyridines
- Imidazo[1,5-a]pyrimidines
Uniqueness
6-bromo-5-methyl-1,4-dihydroimidazo[4,5-b]pyridine-2-thione is unique due to the specific substitution pattern on the imidazopyridine ring. The presence of the bromine atom and the thione group imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and functional materials.
特性
IUPAC Name |
6-bromo-5-methyl-1,4-dihydroimidazo[4,5-b]pyridine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S/c1-3-4(8)2-5-6(9-3)11-7(12)10-5/h2H,1H3,(H2,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOILFGOWAYSAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=NC(=S)N2)N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C2C(=NC(=S)N2)N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B7760810.png)
![2-{[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}aniline](/img/structure/B7760814.png)
![3-(4-Methylphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B7760820.png)







